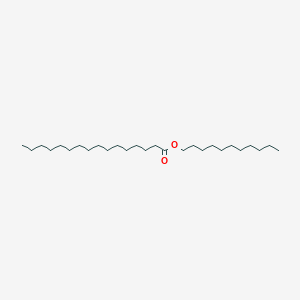

Undecyl hexadecanoate

Description

Properties

CAS No. |

42232-28-0 |

|---|---|

Molecular Formula |

C27H54O2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

undecyl hexadecanoate |

InChI |

InChI=1S/C27H54O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27(28)29-26-24-22-20-18-12-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

NCSMRDAYUUPTTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl hexadecanoate can be accomplished through the utilization of microwave energy. The process involves the esterification of undecanol with hexadecanoic acid. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for the efficient mixing of reactants and the application of microwave energy. This method ensures a consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Undecyl hexadecanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Esterification and transesterification reactions are common, where the ester group is replaced by another ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acid or base catalysts are often employed in esterification and transesterification reactions.

Major Products Formed

Oxidation: Hexadecanoic acid and undecanoic acid.

Reduction: Undecanol and hexadecanol.

Substitution: Various esters depending on the reactants used.

Scientific Research Applications

Undecyl hexadecanoate has been studied for its applications in various fields:

Chemistry: Used as a model compound in the study of esterification and transesterification reactions.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of undecyl hexadecanoate involves its interaction with biological membranes. As a fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of undecyl hexadecanoate with other alkyl hexadecanoates:

Key Observations :

- Molecular Weight and Boiling Points: Longer alkyl chains correlate with higher molecular weights and boiling points. For example, methyl hexadecanoate (C1) has a boiling point ~245°C, while decyl hexadecanoate (C10) exceeds 300°C .

Chemical Stability and Reactivity

provides critical insights into the destruction rates of alkyl hexadecanoates under reactive milling conditions. The hierarchy of stability (from most to least stable) is as follows:

Methyl hexadecanoate

Hexadecanoyl chloride

Propyl hexadecanoate

Ethyl hexadecanoate

Decyl hexadecanoate

Notably, decyl hexadecanoate is destroyed more easily than ethyl or methyl derivatives, suggesting that longer alkyl chains may reduce stability under mechanical stress . This trend implies that this compound, with a C11 chain, could exhibit intermediate stability compared to decyl (C10) and dodecyl (C12) analogs.

Q & A

Q. How can researchers integrate this compound’s physicochemical properties into predictive QSAR models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.